molecular formula C8H6N2O3 B11469067 7-Nitro-1-benzofuran-5-amine

7-Nitro-1-benzofuran-5-amine

Cat. No.: B11469067
M. Wt: 178.14 g/mol
InChI Key: BXDGOSCCNOIKMF-UHFFFAOYSA-N
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Description

7-Nitro-1-benzofuran-5-amine is a compound belonging to the benzofuran family, which is known for its diverse biological activities. . The presence of a nitro group and an amine group in this compound makes it a compound of interest for researchers due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1-benzofuran-5-amine typically involves the nitration of 1-benzofuran-5-amine. This can be achieved through various nitration methods, including the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable nitration methods is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1-benzofuran-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Nitro-1-benzofuran-5-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Benzofuran-5-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-1-benzofuran-2-amine: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

    5-Nitro-1-benzofuran-2-amine:

Uniqueness

7-Nitro-1-benzofuran-5-amine is unique due to the specific positioning of the nitro and amine groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

7-nitro-1-benzofuran-5-amine

InChI

InChI=1S/C8H6N2O3/c9-6-3-5-1-2-13-8(5)7(4-6)10(11)12/h1-4H,9H2

InChI Key

BXDGOSCCNOIKMF-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)N)[N+](=O)[O-]

Origin of Product

United States

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